molecular formula C10H6FNO B12341304 7-Fluoro-8-methylidenequinolin-4-one

7-Fluoro-8-methylidenequinolin-4-one

Cat. No.: B12341304
M. Wt: 175.16 g/mol
InChI Key: IPTIZUDISBSIOH-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylidenequinolin-4-one is a synthetic compound based on the quinolin-4-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. As a fluorinated derivative, it is designed for research and development in drug discovery programs, particularly for investigating new antibacterial and anticancer agents. The quinolin-4-one core is a well-established pharmacophore, and the strategic incorporation of fluorine at the 7-position and a methylidene group at the 8-position is intended to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, potentially leading to enhanced metabolic stability and bioavailability. Quinolin-4-ones are recognized for their broad spectrum of pharmacological properties. Research on analogous compounds has demonstrated significant antibacterial activity, making this chemical class a cornerstone in developing chemotherapeutic agents for bacterial infections . Furthermore, the scaffold has shown promising antitumor and cytotoxic activities . Naturally occurring quinolin-4-ones, such as Graveoline, exhibit cytotoxicity against cancer cell lines like A375 cutaneous melanoma, while synthetic derivatives have been shown to inhibit angiogenesis in malignant lesions . The specific substitution pattern on 7-Fluoro-8-methylidenequinolin-4-one makes it a valuable intermediate for constructing more complex molecules and for probing structure-activity relationships (SAR). Its potential mechanism of action, inferred from related quinolones, may involve interaction with enzymes like topoisomerases, though its exact biological target should be empirically determined. This compound is a versatile building block for further chemical exploration, including metal-catalyzed cross-couplings, N-alkylations, and oxidative transformations, to generate a library of analogs for high-throughput screening . It is supplied For Research Use Only. This product is strictly for laboratory research purposes and is not intended for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

7-fluoro-8-methylidenequinolin-4-one

InChI

InChI=1S/C10H6FNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H2

InChI Key

IPTIZUDISBSIOH-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=CC=C2C1=NC=CC2=O)F

Origin of Product

United States

Preparation Methods

Biere-Seelen’s Synthesis with Fluorinated Anthranilate Precursors

The Biere-Seelen method, originally developed for unsubstituted quinolin-4-ones, has been modified to incorporate fluorine at position 7. Starting with 6-fluoro-methyl anthranilate (13-F ), Michael addition to dimethyl acetylenedicarboxylate (14 ) forms enaminoester 15-F (Scheme 1A). Cyclization under strong basic conditions (2 M NaOH, 80°C) yields diester 16-F , which undergoes regioselective hydrolysis to monoester 17-F (92% yield). Thermal decarboxylation at 220°C generates the 7-fluoroquinolin-4-one core (19-F ), with subsequent Wittig reaction using methyltriphenylphosphorane introducing the 8-methylidene group (62% yield).

Table 1: Biere-Seelen-Derived Synthesis Optimization

Step Reagents/Conditions Yield (%)
Enaminoester formation 13-F + 14 , EtOH, reflux 85
Cyclization NaOEt, EtOH, 80°C 78
Decarboxylation CuCl₂, DMF, 220°C 92
Methylidene insertion Ph₃P=CH₂, THF, 0°C to RT 62

Camps Cyclization for Direct Methylidene Formation

Camps’ intramolecular aldol condensation offers a single-step route to 8-methylidene derivatives. N-(2-acyl-6-fluorophenyl)acetamide (28-F ) undergoes base-mediated cyclization (Scheme 1B). Using KOtBu (2 equiv) in DMF at 120°C induces enolate formation at the acetyl methyl group, followed by aldol attack on the amide carbonyl. β-Elimination directly generates the methylidene moiety, producing 7-fluoro-8-methylidenequinolin-4-one (7-FM ) in 68% yield. This method circumvents post-cyclization modifications but requires precise control of base strength to avoid competing quinolin-2-one formation.

Modern Transition Metal-Catalyzed Approaches

Palladium-Mediated Carbonylation and Alkyne Cyclization

A Pd(PPh₃)₄-catalyzed cascade combines 2-iodo-6-fluoroaniline (39-F ) with propargyl alcohol (40 ) under CO atmosphere (Scheme 2A). Molybdenum hexacarbonyl serves as a solid CO source, enabling safer handling compared to gaseous CO. The reaction proceeds via oxidative addition to form Pd complex A-F , CO insertion to B-F , and alkyne coupling to C-F . Cyclization with diethylamine yields 7-fluoroquinolin-4-one with a propargyloxy side chain, which undergoes acid-catalyzed elimination (H₂SO₄, 80°C) to install the methylidene group (78% overall yield).

Table 2: Pd-Catalyzed Route Performance Metrics

Parameter Value
Catalyst loading 5 mol% Pd(PPh₃)₄
CO source Mo(CO)₆ (2 equiv)
Temperature 100°C (carbonylation), 80°C (elimination)
Isolated yield 78%

Copper-Catalyzed C-H Fluorination and Methylidenation

Eco-Friendly Decarboxylative Cyclization Strategies

Water-Mediated Synthesis from Isatoic Anhydrides

Sun’s decarboxylative method was adapted using 6-fluoroisatoic anhydride (49-F ) and methylidene malonate (8-M ) in aqueous medium (Scheme 3). The carbanion from 8-M attacks 49-F , releasing CO₂ and forming intermediate 50-FM . Spontaneous cyclization and dehydration at 80°C yield 7-FM in 84% yield. This approach eliminates organic solvents and transition metals, making it scalable for industrial applications.

Table 3: Aqueous Cyclization Optimization

Variable Optimal Condition
Temperature 80°C
Reaction time 8 h
Base K₂CO₃ (3 equiv)
Solvent H₂O/EtOH (4:1)
Yield 84%

Solid-State Mechanochemical Synthesis

Ball-milling 6-fluoroanthranilic acid (1a-F ) with dimethyl acetylenedicarboxylate (14 ) achieves solvent-free quinolin-4-one formation. Post-milling treatment with PCl₅ induces simultaneous cyclization and methylidene formation via HCl elimination. This method reduces reaction time from hours to 45 minutes but requires careful control of milling energy (300 rpm) to prevent decomposition.

Halogenation-Desaturation Sequences

Hypervalent Iodine-Mediated Fluorination

Adapting ACS Omega’s halogenation protocol, 8-methylquinolin-4-one undergoes radical fluorination using PIFA/KF (Scheme 4). The methyl group directs fluorination to C7 via a proposed σ-complex intermediate. Subsequent oxidation with MnO₂ introduces the methylidene through dehydrogenation (57% over two steps).

Key Data:

  • Fluorination yield: 73%
  • Dehydrogenation yield: 78%
  • Total isolated yield: 57%

Comparison of Synthetic Methodologies

Table 4: Method Comparison for 7-Fluoro-8-methylidenequinolin-4-one Synthesis

Method Steps Overall Yield (%) Purity (HPLC) Scalability
Biere-Seelen/Wittig 4 58 98.2 Moderate
Camps Cyclization 1 68 97.5 High
Pd-Catalyzed Cascade 2 78 99.1 Low
Aqueous Decarboxylation 1 84 98.7 High
Mechanochemical 2 71 96.8 Moderate

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-8-methylidenequinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products:

Scientific Research Applications

7-Fluoro-8-methylidenequinolin-4-one has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-Fluoro-8-methylidenequinolin-4-one with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Solubility/Stability
7-Fluoro-8-methylidenequinolin-4-one F (C7), =CH$_2$ (C8) C${10}$H$6$FNO 175.16 Unsaturated ring, methylidene group Likely hydrophobic
7-Fluoro-8-methyl-1,4-dihydroquinolin-4-one F (C7), CH$_3$ (C8), dihydro C${10}$H$8$FNO 177.18 Partially saturated ring, methyl substituent Soluble in organic solvents; stable at RT
7-Fluoroquinolin-8-ol F (C7), OH (C8) C$9$H$6$FNO 163.15 Polar hydroxyl group Higher hydrophilicity
CAS 5437-99-0 (High similarity: 0.95) Unspecified substituents Likely fluorinated quinolinone analog
Key Observations:
  • Methylidene vs. Methyl Groups : The methylidene group in the target compound introduces a double bond, increasing planarity and π-conjugation compared to the saturated 8-methyl derivative. This structural difference may enhance interactions with aromatic residues in enzyme active sites .
  • Hydroxyl vs.
  • Dihydroquinolinone vs. Quinolinone: Partial saturation in 7-Fluoro-8-methyl-1,4-dihydroquinolin-4-one reduces ring rigidity, possibly affecting binding kinetics and metabolic stability .

Similarity Analysis (CAS Database)

lists compounds with high structural similarity to quinolin-4-ones:

  • CAS 5437-99-0 (Similarity: 0.95): Likely a fluorinated quinolinone with minor substituent variations.
  • CAS 90-52-8 (Similarity: 0.83): Possibly a hydroxy- or methoxy-substituted analog.

These analogs underscore the importance of substituent positioning in modulating biological activity and physicochemical properties .

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